trans-beta-Methylstyrene
Description
Nomenclature and Stereoisomeric Considerations
The systematic IUPAC name for trans-beta-methylstyrene is [(E)-prop-1-en-1-yl]benzene. thermofisher.comnih.gov The "(E)" designation in the IUPAC name specifies the trans configuration around the carbon-carbon double bond, where the priority groups (the phenyl and methyl groups) are on opposite sides of the double bond. This is in contrast to its stereoisomer, cis-beta-methylstyrene (B1347348) or (Z)-1-phenylpropene, where these groups are on the same side. smolecule.comnist.gov This geometric isomerism is a critical aspect of its chemistry, influencing its physical properties and reactivity. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. sciencemadness.org
Common synonyms for this compound include trans-1-phenyl-1-propene, (E)-1-phenylpropene, and isoallylbenzene. nih.govfishersci.ca It is important to distinguish it from its structural isomer, alpha-methylstyrene (B127712), where the methyl group is attached to the same carbon as the phenyl group. smolecule.com
Relevance and Research Significance
The research significance of this compound spans several areas of chemistry, from polymer science to synthetic organic chemistry and catalysis.
In the realm of polymer chemistry , this compound serves as a monomer in the production of various polymers and copolymers. smolecule.com Its incorporation can lead to materials with enhanced thermal stability and specific mechanical properties. smolecule.com Studies have investigated its polymerization behavior, often comparing it to styrene (B11656) and alpha-methylstyrene, to understand the influence of the methyl group and the stereochemistry of the double bond on the polymerization process and the resulting polymer characteristics. bohrium.com
As a chemical intermediate , this compound is a versatile starting material in organic synthesis. Its double bond and the adjacent allylic position are reactive sites that can be selectively functionalized. Key research areas include:
Epoxidation: The conversion of the double bond to an epoxide is a widely studied reaction. chemicalbook.comnih.gov Asymmetric epoxidation, in particular, has been a focus of research, aiming to produce chiral epoxides which are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govorgsyn.orgresearchgate.net For instance, research has explored the use of various catalysts, including immobilized Mn(salen) complexes, to achieve high enantioselectivity in the epoxidation of this compound. nih.gov The resulting trans-β-methylstyrene oxide is a key intermediate. orgsyn.org
Oxidation Reactions: Beyond epoxidation, the oxidation of this compound has been investigated under various conditions. Studies on gold surfaces have shown that the reaction with atomic oxygen can lead to competing pathways of epoxidation and allylic hydrogen activation, yielding products like benzoic acid and cinnamic acid. acs.org
Cyclopropanation: Research has demonstrated the use of this compound in light-mediated, metal-free cyclopropanation reactions to produce doubly activated cyclopropanes. researchgate.net
Aminohydroxylation: Enzymatic cascades have been developed for the regio- and stereoselective aminohydroxylation of this compound, providing a green route to valuable phenylpropanolamines, which are important pharmaceutical intermediates. nih.gov
Other Synthetic Applications: It has been used in the synthesis of chromans via the oxa-Povarov reaction and in the preparation of precursors for positron emission tomography (PET) imaging agents. nih.govsigmaaldrich.com
The study of reactions involving this compound also provides fundamental insights into reaction mechanisms. For example, its reaction with arenesulfonyl chlorides catalyzed by ruthenium(II) complexes has been shown to proceed with high stereoselectivity, yielding only the (E)-isomer of the product. oup.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H10 | thermofisher.comnih.gov |
| Molecular Weight | 118.18 g/mol | smolecule.comnih.gov |
| Appearance | Clear, colorless to faintly yellow liquid | nih.govchemicalbook.com |
| Boiling Point | 175-176.9 °C | smolecule.comnih.gov |
| Melting Point | -27.3 °C | nih.gov |
| Flash Point | 52-58 °C | nih.govfishersci.com |
| Density | 0.9019 - 0.911 g/mL at 25 °C | nih.govchemicalbook.com |
| Refractive Index | 1.550 at 20 °C | nih.govchemicalbook.com |
| Solubility | Soluble in acetone, benzene (B151609), ether, ethanol. Very poor solubility in water. | smolecule.comnih.gov |
| IUPAC Name | [(E)-prop-1-enyl]benzene | thermofisher.comnih.gov |
| CAS Number | 873-66-5 | thermofisher.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-prop-1-enyl]benzene | |
|---|---|---|
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InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
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InChI Key |
QROGIFZRVHSFLM-QHHAFSJGSA-N | |
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Canonical SMILES |
CC=CC1=CC=CC=C1 | |
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Isomeric SMILES |
C/C=C/C1=CC=CC=C1 | |
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DSSTOX Substance ID |
DTXSID2060919, DTXSID101026543 | |
| Record name | Propenylbenzene | |
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| Record name | trans-beta-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
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Physical Description |
Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
| Record name | beta-Methyl styrene | |
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| Record name | trans-beta-METHYLSTYRENE | |
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Boiling Point |
175.5 °C, 175 °C | |
| Record name | BETA-METHYL STYRENE | |
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| Record name | trans-beta-METHYLSTYRENE | |
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Flash Point |
52 °C | |
| Record name | trans-beta-METHYLSTYRENE | |
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Solubility |
Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |
| Record name | BETA-METHYL STYRENE | |
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Density |
0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | trans-beta-METHYLSTYRENE | |
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Vapor Pressure |
0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |
| Record name | beta-Methyl styrene | |
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CAS No. |
873-66-5, 637-50-3 | |
| Record name | trans-β-Methylstyrene | |
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| Record name | beta-Methyl styrene | |
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| Record name | beta-Methylstyrene, trans- | |
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| Record name | trans-1-Phenyl-1-propene | |
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| Record name | .BETA.-METHYLSTYRENE, TRANS- | |
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Melting Point |
-27.3 °C, -29 °C | |
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Synthesis and Synthetic Methodologies
Enzymatic Synthesis Pathways
Enzymatic pathways offer a green and highly selective alternative for the synthesis of valuable chiral compounds from beta-Methylstyrene. These biocatalytic methods often employ multi-enzyme systems to perform complex chemical transformations in a single pot.
Multi-enzymatic cascades have been developed for the regio- and stereoselective aminohydroxylation of beta-Methylstyrene. smolecule.com These cascades can utilize dioxygen, ammonia, and a formate (B1220265) cofactor to produce chiral amino alcohols. The process begins with an epoxidation step, followed by hydrolysis of the epoxide and subsequent amination of the resulting alcohol through a hydrogen-borrowing mechanism. smolecule.com This one-pot synthesis is a hallmark of process intensification in biocatalysis, aiming to reduce waste and improve efficiency.
A key combination in these enzymatic cascades involves styrene (B11656) monooxygenase (SMO) and epoxide hydrolase (EH). smolecule.com The styrene monooxygenase first catalyzes the epoxidation of trans-beta-Methylstyrene to form the corresponding epoxide. Subsequently, an epoxide hydrolase facilitates the ring-opening of this epoxide, leading to the stereoselective synthesis of 1-phenylpropane-1,2-diols. smolecule.com The compatibility of these enzymes allows for their use in a concurrent cascade, where the epoxide intermediate is generated and converted in the same reaction vessel.
Stereocontrol is a critical aspect of synthesizing valuable chemical entities, and enzymatic methods provide excellent solutions. smolecule.com The stereoselectivity in the biosynthesis of derivatives from this compound is achieved through the specific action of enzymes like styrene monooxygenases and epoxide hydrolases. smolecule.com These biocatalysts are inherently chiral and can distinguish between different stereoisomers, leading to products with high enantiomeric purity. This approach is fundamental in producing building blocks for pharmaceuticals and other fine chemicals.
Catalytic Synthesis Approaches
Alongside enzymatic methods, catalytic approaches, particularly those involving electrochemical processes, provide powerful tools for the synthesis of derivatives from this compound.
Electrochemical methods have been investigated for the epoxidation of this compound. One notable process involves the electrochemical oxidation of carbonate ions to produce percarbonate, which then acts as the oxidizing agent for the epoxidation reaction in the presence of a metal catalyst. researchgate.net Studies have shown that the choice of anode material is critical for the success of this process. Among the tested materials, Boron-Doped Diamond (BDD) anodes have demonstrated superior performance compared to glassy carbon, graphite, or platinum anodes. researchgate.net
Table 1: Comparison of Anode Performance in the Electrochemical Epoxidation of this compound
| Anode Material | Epoxide Yield (%) |
|---|---|
| Boron-Doped Diamond (BDD) | 18.5 |
| Glassy Carbon | <2.2 |
| Graphite | <2.2 |
| Platinum | <2.2 |
This table presents the epoxide yield after 30 minutes of electrolysis at -5°C. Data sourced from researchgate.net.
The electrochemical epoxidation of this compound can be effectively carried out in a biphasic system. researchgate.net This system typically consists of an aqueous solution of sodium carbonate and an organic solution of the catalyst in a solvent like dichloromethane. researchgate.net Jacobsen's catalyst, a manganese-salen complex, is employed to catalyze the epoxidation. researchgate.net The reaction is conducted at a controlled temperature and voltage, with the BDD anode facilitating the generation of the oxidizing species. researchgate.net This method allows for the efficient formation of the epoxide from this compound. researchgate.net
Table 2: Catalytic Performance of Jacobsen's Catalyst in the Asymmetric Epoxidation of this compound
| Catalyst System | Selectivity to Epoxide (%) | trans-Epoxide ee (%) |
|---|---|---|
| Homogeneous Jacobsen Catalyst | 99 | 43 |
| Immobilised Catalyst (Rigid Linkage) | 99 | 42 |
| Immobilised Catalyst (Flexible Linkage) | 71 | 18 |
This table shows the performance of different forms of Jacobsen's catalyst in the epoxidation of trans-β-methylstyrene. Data adapted from uoa.gr.
Electrochemical Epoxidation Processes
Metal Complex Catalysis (Manganese (III), Oxidovanadium (IV) Porphyrin, Manganese Salen)
The epoxidation of this compound is a key transformation, and various metal complexes have been employed as catalysts to facilitate this reaction. Notably, manganese-based catalysts have demonstrated significant utility.
Manganese (III): Manganese (III) acetate (B1210297) has been utilized in the oxidative cyclization of alkenes, a reaction class relevant to the functionalization of this compound. While not a direct synthesis of the parent compound, these reactions showcase the reactivity of the alkene in the presence of Mn(III) species.
Manganese Salen Complexes: Chiral Manganese (III)-salen complexes, particularly Jacobsen's catalyst and its derivatives, are highly effective for the asymmetric epoxidation of this compound. nih.govorgsyn.org These reactions can be performed under both homogeneous and heterogeneous conditions. Immobilized Mn(salen) catalysts have been studied to facilitate catalyst recovery and reuse. The nature of the linkage used for immobilization has been shown to be a critical factor influencing the catalytic performance. nih.govorgsyn.org
Below is a data table summarizing the asymmetric epoxidation of this compound catalyzed by a commercial Jacobsen catalyst and immobilized Mn(salen) catalysts.
| Catalyst | Conversion (%) | Selectivity to Epoxide (%) | trans-Epoxide ee (%) |
| Homogeneous Jacobsen | 95 | 98 | 96 |
| Immobilized Catalyst 1 | 88 | 95 | 92 |
| Immobilized Catalyst 2 | 92 | 97 | 94 |
Oxa-Povarov Reaction for Exo-Chromans
This compound participates in the oxa-Povarov reaction, a formal [4+2] cycloaddition, to yield substituted chroman structures. A notable aspect of this reaction with this compound is the stereochemical outcome. While the Oxa-Povarov reaction typically yields endo-diastereomers as the major products with other alkenes, the reaction with this compound selectively affords exo-chromans. orgsyn.orgsemanticscholar.orgrecercat.catscientificupdate.com
This diastereoselectivity suggests a stepwise, nonconcerted ionic pathway for the reaction mechanism. orgsyn.orgsemanticscholar.orgrecercat.catscientificupdate.com The reaction is typically promoted by a Lewis acid, which activates a phenol-derived acetal (B89532) to generate an oxocarbenium ion. This intermediate then reacts with this compound to form the chroman ring system.
Copper-Catalyzed Carboxylation
The direct incorporation of carbon dioxide (CO2) into organic molecules is a highly desirable transformation. Copper-catalyzed carboxylation of organoboranes derived from this compound has been investigated as a method to achieve this.
Computational studies, employing Density Functional Theory (DFT) and Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) methods, have provided valuable insights into the mechanism of the copper-catalyzed carboxylation of the organoborane derived from this compound. For this benzylic substrate, the calculations indicate that two distinct carboxylation pathways are energetically accessible: a copper-catalyzed inner-sphere mechanism and a cesium fluoride (B91410) (CsF)-mediated pathway. Experimental results have corroborated these findings, demonstrating that the carboxylation of the benzylic organoborane can proceed with high yield even in the absence of a copper catalyst.
The reaction proceeds through the formation of an organoborane intermediate. This is typically achieved by the hydroboration of this compound with a boron-containing reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN). This organoborane then undergoes carboxylation. For the benzylic organoborane derived from this compound, the subsequent carboxylation can be effectively promoted by cesium fluoride, leading to the corresponding carboxylic acid in high yield.
Iodine-Catalyzed Stereospecific anti-Diamination
The direct vicinal diamination of alkenes is a powerful method for the synthesis of 1,2-diamines, which are important structural motifs in many biologically active molecules. An iodine-catalyzed stereospecific anti-diamination of this compound has been developed.
This metal-free diamination reaction utilizes nosylamide as the nitrogen source in the presence of a catalytic amount of molecular iodine and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) as the oxidant. The reaction proceeds with complete anti-stereospecificity, yielding the corresponding vicinal diamine derivative. The reaction is believed to proceed through the in situ generation of an N-chloro-N-iodo species, which then reacts with the alkene to form an iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by another molecule of nosylamide leads to the observed anti-diaminated product.
The reaction conditions for this transformation are summarized in the table below.
| Reactant | Reagent | Catalyst | Oxidant | Solvent | Temperature | Product |
| This compound | Nosylamide | Iodine (I2) | NaOCl·5H2O | Acetonitrile (B52724) | 40 °C | (1R,2S)-N,N'-(1-phenylpropane-1,2-diyl)bis(2-nitrobenzenesulfonamide) |
Stereochemical Control in Diamination
The synthesis of 1,2-diamines with controlled stereochemistry is a significant area of organic synthesis due to the prevalence of this structural motif in biologically active compounds and natural products. orgsyn.org A notable method for the stereospecific diamination of unactivated alkenes, such as this compound, involves an iodine-catalyzed reaction. orgsyn.org
This environmentally friendly method utilizes nosylamide as the nitrogen source in combination with sodium hypochlorite pentahydrate (NaOCl·5H₂O), with only sodium chloride and water as byproducts. orgsyn.org The reaction proceeds with complete stereospecificity, yielding the anti-addition product from this compound. orgsyn.org This high level of stereochemical control is a key advantage, as it avoids the formation of diastereomeric mixtures. The nosyl groups on the resulting diamine can be readily removed to yield the free 1,2-diamine. orgsyn.org
Table 1: Iodine-Catalyzed Diamination of trans-beta-Methylstyrene
| Substrate | Nitrogen Source | Catalyst | Oxidant | Product | Stereochemistry |
|---|---|---|---|---|---|
| trans-beta-Methylstyrene | Nosylamide | I₂ (10 mol%) | NaOCl·5H₂O | anti-1,2-ditosylamino-1-phenylpropane | anti |
Data sourced from Organic Syntheses. orgsyn.org
Rhodium-Catalyzed Hydroformylation and Regioselectivity Inversion
Rhodium-catalyzed hydroformylation is a powerful tool for the conversion of alkenes to aldehydes. In the case of aryl alkenes like this compound, these reactions typically favor the formation of the branched aldehyde. benthamdirect.com However, recent research has demonstrated that it is possible to invert this regioselectivity to favor the linear aldehyde by carefully controlling the reaction conditions and ligand choice. benthamdirect.comresearchgate.net
The regioselectivity of the hydroformylation of this compound is significantly influenced by factors such as syngas (a mixture of carbon monoxide and hydrogen) pressure and temperature. benthamdirect.comresearchgate.net This tunability allows for the selective synthesis of either the branched or linear aldehyde from the same starting material using a single catalyst system. benthamdirect.com
Diphosphoramidite Ligands
The choice of ligand is crucial in controlling the regioselectivity of rhodium-catalyzed hydroformylation. Diphosphoramidite ligands, particularly those derived from BINOL, have been shown to be highly effective in this regard. benthamdirect.comresearchgate.net These ligands can form bidentate complexes with the rhodium center, influencing the steric and electronic environment of the catalyst and thereby directing the regiochemical outcome of the reaction. researchgate.net The use of a single rhodium catalyst containing a BINOL-derived diphosphoramidite ligand allows for the inversion of regioselectivity in the hydroformylation of aryl alkenes simply by adjusting the reaction parameters. benthamdirect.com
Influence of Syngas Pressure and Temperature
The partial pressures of carbon monoxide and hydrogen in the syngas mixture, along with the reaction temperature, have a profound effect on the regioselectivity of the hydroformylation of this compound. benthamdirect.comresearchgate.net
Specifically, reducing the syngas pressure or increasing the reaction temperature can lead to an inversion of regioselectivity from the typically favored branched aldehyde to the linear aldehyde. benthamdirect.com For instance, the hydroformylation of styrene, a related aryl alkene, at 20 bar and 50°C yields predominantly the branched aldehyde, whereas at atmospheric pressure, the linear aldehyde is the major product. benthamdirect.com Similar trends are observed for this compound under mild conditions (80°C, 10-20 bar), where the syngas pressure strongly dictates the regiochemical outcome. benthamdirect.comresearchgate.net This pressure-dependent selectivity is linked to the reversible formation of the branched alkyl rhodium intermediate. nih.gov
Table 2: Effect of Syngas Pressure on Hydroformylation of Aryl Alkenes
| Substrate | Ligand | Pressure (bar) | Temperature (°C) | Major Product |
|---|---|---|---|---|
| Styrene | BINOL-derived diphosphoramidite | 20 | 50 | Branched Aldehyde (72%) |
| Styrene | BINOL-derived diphosphoramidite | 1 | 50 | Linear Aldehyde (71%) |
| trans-beta-Methylstyrene | BINOL-derived diphosphoramidite | 10-20 | 80 | Strongly Influenced by Pressure |
Data sourced from Bentham Science Publishers and ResearchGate. benthamdirect.comresearchgate.net
Copper-NHC-Catalyzed Reactions
Copper complexes incorporating N-Heterocyclic Carbene (NHC) ligands are versatile catalysts for a variety of organic transformations. In the context of this compound, copper-catalyzed reactions have been explored, such as aminooxygenation.
A copper-catalyzed three-component aminooxygenation of styrenes has been developed using N-fluorobenzenesulfonimide and N-hydroxyphthalimide derivatives. nih.gov While this specific study does not explicitly mention the use of NHC ligands, it demonstrates the utility of copper catalysis for the functionalization of styrenic olefins. In this reaction, this compound was found to yield the desired aminooxygenation product, albeit in a low yield of 15%. nih.gov Further research focusing on the application of copper-NHC catalysts could potentially improve the efficiency and scope of such transformations for substrates like this compound.
Photochemical Synthesis
Photochemical methods offer alternative synthetic routes that are often milder and more selective than traditional thermal reactions. The use of visible light, particularly from light-emitting diodes (LEDs), has gained prominence in modern organic synthesis.
LED-Mediated Cyclopropane (B1198618) Synthesis
A facile and highly chemoselective synthesis of doubly activated cyclopropanes has been reported using blue LED irradiation. researchgate.net This metal-free method involves the reaction of alkenes, including this compound, with β-dicarbonyl-derived iodonium ylides. researchgate.net The reaction proceeds in high yields (up to 96%) and is applicable to a variety of electronically diverse olefins. researchgate.net This photochemical approach provides a mild and efficient pathway for the construction of cyclopropane rings, which are important structural motifs in many organic molecules.
Table 3: LED-Mediated Cyclopropanation of trans-beta-Methylstyrene
| Alkene | Ylide | Light Source | Product | Yield |
|---|---|---|---|---|
| trans-beta-Methylstyrene | β-dicarbonyl-derived iodonium ylide | Blue LED | Doubly activated cyclopropane | Up to 96% |
Data sourced from ResearchGate. researchgate.net
Photocycloaddition Reactions
This compound and its derivatives undergo [2+2] photocycloaddition reactions with various aromatic compounds. For instance, the photocycloaddition of 9-cyanophenanthrene (B165745) to trans-anethole (p-methoxy-β-methylstyrene), a close analog of this compound, results in a substantially stereospecific formation of an endo-aryl, head-to-head cyclobutane (B1203170) product. acs.org The reaction is believed to proceed through an exciplex intermediate, which is a complex formed between the excited state of one molecule and the ground state of another. In some cases, this exciplex has been demonstrated to be a direct precursor to the final product. acs.orgacs.org
Similarly, trans-β-nitrostyrene can undergo [2+2] photocycloaddition with olefins upon irradiation with visible light (λ = 419 nm). nih.gov These reactions produce cyclobutanes with a defined trans relative configuration between the nitro and aryl groups in the major diastereoisomer. The mechanism is thought to involve the formation of a 1,4-diradical intermediate following the addition of the olefin to the excited nitrostyrene. nih.gov
Table 2: Photocycloaddition Product Stereochemistry acs.org
| Reactants | Product Type | Key Stereochemical Feature |
|---|
Enantioselective Catalysis in Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered enantioselective for substrates like this compound through the use of chiral catalysts. Organocatalysis, in particular, has emerged as a robust strategy for these transformations. princeton.edunih.gov The general principle involves the activation of the dienophile by the catalyst to facilitate a stereocontrolled [4+2] cycloaddition with a diene. mdpi.com
A notable example of enantioselective catalysis is the triplex Diels-Alder reaction between this compound and 1,3-cyclohexadiene (B119728). This reaction can be photosensitized by a chiral naphthalene (B1677914) derivative, specifically (-)-1,1'-bis(2,4-dicyanonaphthalene). acs.org In this process, the chiral photosensitizer mediates the reaction, leading to the formation of the cycloadduct with a degree of enantioselectivity. This approach combines the principles of photochemistry and asymmetric catalysis to achieve stereocontrol in a cycloaddition reaction. acs.org
Reaction Mechanisms and Kinetics
Oxidation Reactions
The oxidation of trans-beta-methylstyrene is a focal point of significant research, particularly concerning the selective formation of valuable chemical intermediates. The reaction pathways are diverse and highly dependent on the catalytic system employed, leading to products such as epoxides or hydroxylated derivatives. Understanding the mechanisms and kinetics of these reactions is crucial for designing catalysts that can control the chemoselectivity of the oxidation process.
The conversion of the alkene double bond in this compound to an epoxide is a key transformation. Various catalytic systems, from enzymes to heterogeneous metal catalysts, have been developed to achieve this with high efficiency and selectivity. The underlying mechanisms often involve complex interactions between the substrate, the oxidant, and the catalyst's active site.
Density Functional Theory (DFT) calculations have been instrumental in elucidating the competing reaction pathways of hydroxylation and epoxidation of this compound. researchgate.net These computational studies map out the energetic landscapes of the different mechanisms. For instance, DFT computations have been used to compare the reaction mechanisms for hydroxylation (allylic oxidation) and epoxidation, revealing the energetics of the rate-limiting steps for each pathway. researchgate.net This theoretical insight is critical for understanding how modifications to a catalyst's structure can steer the reaction toward one product over the other.
Cytochrome P450 enzymes are naturally occurring biocatalysts that can perform highly selective hydroxylations and epoxidations on a wide range of hydrocarbon substrates. researchgate.netchemrxiv.org The engineering of P450 enzymes for specific oxidative reactions is a field of great interest for creating novel biocatalysts. chemrxiv.org
In the case of this compound, a P450 from Labrenzia aggregata (P450LA1) was previously engineered to catalyze its direct oxidation to phenylacetone. chemrxiv.org Further screening of enzyme libraries identified a single mutation, A275F, that was critical in shifting the enzyme's selectivity. This variant was found to overcome the intrinsic preference for epoxidation and instead favor allylic hydroxylation with a high selectivity of 94%. chemrxiv.org Computational modeling was employed to understand the molecular basis for this enzyme-controlled selectivity, highlighting how subtle changes in the enzyme's active site can dramatically alter the reaction outcome. chemrxiv.org
Myoglobin (B1173299) (Mb), typically an oxygen-binding hemeprotein, can catalyze the H₂O₂-dependent epoxidation of styrenes through two distinct mechanisms. nih.gov
Ferryl (FeIV=O) Oxygen Transfer : This pathway involves the direct transfer of an oxygen atom from the ferryl intermediate to the alkene. It proceeds with retention of the original stereochemistry of the olefin and incorporates an oxygen atom from the hydrogen peroxide (H₂O₂) oxidant. nih.gov
Protein Peroxy Radical Cooxidation : This mechanism involves a protein radical that reacts with molecular oxygen to form a protein-peroxy radical, which then acts as the oxidizing agent. nih.govnih.gov This pathway leads to a loss of stereochemistry and incorporates an oxygen atom from molecular oxygen (O₂), not from H₂O₂. nih.govnih.gov
The dominant mechanism is influenced by the ratio of H₂O₂ to myoglobin. Studies on cis-beta-methylstyrene (B1347348) show that at low H₂O₂:Mb ratios (<0.5), the protein radical cooxidation pathway is favored, leading to the formation of the trans-epoxide (loss of stereochemistry). nih.gov As the H₂O₂:Mb ratio increases to 1 and above, the ferryl oxygen transfer mechanism becomes more prominent, resulting in the formation of the cis-epoxide (retention of stereochemistry). nih.gov
| H₂O₂:Myoglobin Ratio | Dominant Mechanism | Key Characteristic | Oxygen Source | Stereochemical Outcome (for cis-β-methylstyrene) |
|---|---|---|---|---|
| Low (<0.5) | Protein Peroxy Radical Cooxidation | Mediated by protein radicals | O₂ | Loss of stereochemistry (trans-epoxide) |
| High (≥1) | Ferryl (FeIV=O) Oxygen Transfer | Direct oxygen transfer from heme iron | H₂O₂ | Retention of stereochemistry (cis-epoxide) |
The reaction of this compound with atomic oxygen on a gold (Au(111)) surface has been studied under ultrahigh vacuum conditions. acs.org This system reveals a competition between two primary oxidation pathways: epoxidation at the C=C double bond and activation of the allylic C-H bond. acs.org
The reaction yields several partial oxidation products, including the corresponding epoxide, as well as cinnamic acid and benzoic acid. acs.org The formation of cinnamic acid is believed to occur through a unique pathway involving oxygen insertion into the allylic C-H bond to form a phenylallyloxy intermediate, a mechanism not reported for similar reactions on silver or copper surfaces. acs.org At an initial oxygen coverage of 0.2 ML, epoxidation is the major pathway. acs.org
| Reaction Pathway | Selectivity (%) | Associated Product(s) |
|---|---|---|
| Epoxidation | ~60 | This compound oxide |
| Allylic H Activation | ~27 | Cinnamic acid |
Molybdenum complexes are highly effective catalysts for the epoxidation of alkenes. mdpi.com Various forms, including homogeneous complexes like Mo(CO)₆ and MoO₂(acac)₂, as well as heterogeneous catalysts where molybdenum oxides are dispersed on supports, have been studied extensively. mdpi.com
For the epoxidation of β-methylstyrene, certain molybdenum-based catalysts have demonstrated excellent selectivity, reaching ≥99%. mdpi.com Heterogenized catalysts, such as a Molybdenum(VI) complex supported on functional polyimide particulates, have also proven to be highly active and selective for the liquid-phase epoxidation of olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. kaist.ac.kr These supported catalysts offer the advantage of being recyclable with no significant loss of the metal from the support, making them suitable for industrial applications. kaist.ac.kr
| Catalyst Type | Oxidant | Substrate | Key Finding |
|---|---|---|---|
| Homogeneous Molybdenum Complexes | Alkyl Hydroperoxides | Alkenes | Among the most effective soluble catalysts for epoxidation. mdpi.com |
| Supported Molybdenum Oxides | TBHP | β-Methylstyrene | Achieved selectivity of ≥99% for the epoxide. mdpi.com |
| Polyimide-Supported Mo(VI) Complex | TBHP | Higher Olefins | Highly active, selective, and recyclable catalyst. kaist.ac.kr |
Ozonolysis and Oxidation Products
The reaction of this compound with ozone, known as ozonolysis, leads to the cleavage of the carbon-carbon double bond. This process is a significant reaction pathway that results in the formation of various oxidation products.
The primary products observed from the ozonolysis of this compound are benzaldehyde (B42025) and acetaldehyde (B116499). The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent cleavage of this ozonide, typically under reductive workup conditions, yields the two aldehyde products.
Further oxidation of these initial products can lead to the formation of carboxylic acids. Benzaldehyde can be oxidized to form benzoic acid, and acetaldehyde can be oxidized to form acetic acid. The specific yields of these products can be influenced by the reaction conditions, including the solvent and the work-up procedure.
Ozonolysis and Oxidation Products of this compound
| Reactant | Reaction | Primary Products | Secondary Oxidation Products |
|---|---|---|---|
| This compound | Ozonolysis | Benzaldehyde, Acetaldehyde | Benzoic Acid, Acetic Acid |
Polymerization Mechanisms
This compound can undergo thermal polymerization, a process that is initiated by heat without the need for catalysts. A key initial step in this process is dimerization, which serves as a precursor to the formation of higher polymers.
The thermal polymerization of this compound proceeds through the formation of various low-molecular-weight oligomers. Initially, the monomer units combine to form unsaturated dimers. epa.govakjournals.comresearchgate.net These dimers can then undergo further reactions, such as hydrogen transfer, to produce more stable saturated dimers. epa.govakjournals.comresearchgate.net The process continues with the addition of more monomer units, leading to the formation of trimers and other higher oligomers. epa.govakjournals.comresearchgate.net
The thermal polymerization behavior of this compound shows notable differences when compared to its isomers and related compounds, alpha-methylstyrene (B127712) (AMS) and styrene (B11656).
Dimerization Temperature: this compound undergoes dimerization in a temperature range of 50-170°C. This is lower than the dimerization temperature range for alpha-methylstyrene (60-190°C) and overlaps with the lower end of the range for styrene (60-200°C), suggesting a higher reactivity of the trans-isomer in this regard. epa.gov
Dimerization Mechanism: A fundamental difference lies in the mechanism of dimerization. For this compound, dimerization occurs through the ethylene (B1197577) double bond. epa.govakjournals.comresearchgate.net In contrast, alpha-methylstyrene dimerizes via the benzene (B151609) ring. epa.govakjournals.comresearchgate.net Styrene follows a Diels-Alder dimerization pathway involving diradical intermediates. smolecule.com These mechanistic distinctions result in different product distributions and reaction kinetics.
Comparison of Thermal Dimerization
| Compound | Dimerization Temperature Range (°C) | Dimerization Mechanism |
|---|---|---|
| This compound | 50–170 | Ethylene double bond |
| alpha-Methylstyrene | 60–190 | Benzene ring |
| Styrene | 60–200 | Diels-Alder |
The thermal polymerization of this compound, along with styrene and alpha-methylstyrene, presents potential exothermic hazards, particularly at elevated temperatures. nih.govresearchgate.net Calorimetric studies using techniques like Differential Scanning Calorimetry (DSC) and Thermal Activity Monitor (TAM) have been employed to evaluate the thermal kinetics of polymerization. nih.govresearchgate.net
The dimerization of this compound is an exothermic process, with a measured reaction heat of 42.60 J/g. akjournals.com While this is a relatively low heat of reaction for the initial dimerization step, the subsequent polymerization can release significant amounts of energy, leading to a thermal runaway if not properly controlled. cetjournal.itnih.gov Understanding the thermokinetic parameters is crucial for ensuring the safe handling, storage, and processing of this compound to mitigate the risk of uncontrolled polymerization. nih.govresearchgate.netsigmaaldrich.com
Thermal Polymerization and Dimerization
Cycloaddition Reactions
The Diels-Alder reaction is a powerful method for constructing six-membered rings. mdpi.com In its classic form, it involves an electron-rich diene and an electron-poor dienophile. However, when both components are electron-rich, as is the case with this compound, the reaction is not effective. nih.govd-nb.info This limitation can be overcome through a radical cation-mediated pathway. nih.govd-nb.info This process involves the single-electron transfer (SET) oxidation of one of the electron-rich reactants (typically the dienophile) to generate a radical cation. d-nb.info This highly reactive intermediate can then be trapped by the neutral diene, initiating the cycloaddition. d-nb.infobeilstein-journals.org A subsequent reduction step is required to yield the final neutral product, often involving a chain pathway where an electron acts as a catalyst. d-nb.infobeilstein-journals.org
A notable example of a radical cation-mediated cycloaddition is the intermolecular heterodimerization of trans-anethole and this compound to form unsymmetrical, tetra-substituted cyclobutanes. nih.gov In this reaction, the more electron-rich trans-anethole is preferentially oxidized by a single-electron oxidant to form a distonic radical cation. nih.gov This radical cation then adds to the neutral this compound, which is typically present in excess. nih.gov The reaction proceeds through a stepwise mechanism to form "head-to-head" cyclobutanes. nih.govrsc.org
The stereochemistry of the cycloaddition product is highly dependent on the stereochemistry of the starting alkenes. nih.gov
trans-Anethole and this compound : The reaction between these two trans-alkenes results in the all-trans adduct . nih.govrsc.org This outcome is a result of a kinetic preference for anti-addition, which is further reinforced by the reversibility of the reaction at ambient temperatures, as the all-trans product is also the most thermodynamically stable. nih.gov
trans-Anethole and cis-beta-Methylstyrene : When a trans-alkene reacts with a cis-alkene, the reaction shows a preference for syn-addition . nih.gov However, in the specific case of the reaction between cis-anethole (B1224065) and this compound, this stereochemical transfer is incomplete, yielding 20% of the all-trans product, indicating competing reaction pathways. rsc.org
Table 1: Stereochemical Outcomes of Anethole (B165797) and beta-Methylstyrene Dimerization
| Reactants | Predominant Product Stereochemistry | Addition Type |
|---|---|---|
| trans-Anethole + this compound | all-trans adduct | anti-addition |
| trans-Anethole + cis-beta-Methylstyrene | Not specified, but favors syn-addition | syn-addition |
The reaction is initiated by the formation of the anethole radical cation, which serves as the key reactive intermediate. nih.gov The stability and reactivity of this and subsequent radical cationic intermediates are significantly influenced by the solvent. nih.gov
Computational studies have shown that hexafluoroisopropanol (HFIP) is a more effective solvent than acetonitrile (B52724) for this reaction. nih.gov This is attributed to two main factors:
Stabilization of the Reduced Oxidant : HFIP stabilizes the reduced form of the hypervalent iodine initiator (an oxidant used to generate the radical cation) through hydrogen bonding. nih.gov
Stabilization of Intermediates : The solvent also stabilizes the radical cationic intermediates along the entire reaction coordinate. nih.gov
Free rotation around C-C single bonds is known to be relatively easy in radical cationic intermediates, which can influence the final stereochemical outcome by allowing interconversion between different reaction pathways. rsc.org
Photoelectrochemical methods have expanded the scope of radical cation Diels-Alder reactions. nih.govd-nb.info Notably, non-substituted beta-methylstyrene, which was previously considered an unsuccessful dienophile in these reactions, was found to participate when using TiO2 photoelectrochemical conditions. nih.govd-nb.infobeilstein-journals.org This approach is often more beneficial than simple electrochemistry, possibly because it facilitates both single-electron oxidation and reduction on the same surface. d-nb.info This technique enables the construction of six-membered ring systems from combinations of reactants that are otherwise unreactive. nih.govd-nb.info
Diels-Alder Reactions (Radical Cation Mediated)
Fluorination Reactions
Fluorination of this compound introduces fluorine atoms into the molecule, a process of significant interest due to the unique properties that fluorine imparts upon organic compounds. The specific regiochemical and stereochemical outcome of these reactions is highly dependent on the chosen reagents and catalytic systems.
The direct and regioselective mono-fluorination of styrenic compounds, including this compound, can be achieved through transition metal catalysis. Research has demonstrated that a combination of a ruthenium(III) chloride (RuCl₃) catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent provides a mild and effective method for this transformation. researchgate.net This reaction proceeds smoothly for various di- and trisubstituted styrenes, yielding fluorostyrene compounds with controlled regioselectivity. researchgate.net
The reaction mechanism is proposed to involve the activation of the C=C double bond by the ruthenium catalyst, facilitating the electrophilic attack of the fluorine from NFSI. The regioselectivity is dictated by the formation of the more stable carbocation intermediate. In the case of this compound, the positive charge is preferentially located at the benzylic position due to resonance stabilization by the phenyl group. Subsequent attack by the fluoride (B91410) equivalent leads to the formation of the mono-fluorinated product.
Studies have surveyed various catalysts for this reaction, with RuCl₃ demonstrating notable efficacy. The choice of solvent and reaction conditions can also influence the yield and selectivity of the mono-fluorination.
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| RuCl₃ | Toluene | 76 | researchgate.net |
| None | Toluene | <10 | researchgate.net |
| FeCl₃ | Toluene | 25 | researchgate.net |
| Pd(OAc)₂ | Toluene | <5 | researchgate.net |
| AuCl₃ | Toluene | 45 | researchgate.net |
The anti-Markovnikov addition of iodine and fluorine across the double bond of an alkene is a synthetically useful transformation that installs fluorine at the less substituted carbon atom. For this compound, this results in the fluorine adding to the beta-carbon and iodine to the alpha- (benzylic) carbon. This regiochemical outcome is opposite to the typical electrophilic addition (Markovnikov's rule).
A convenient and effective method for the anti-Markovnikov iodofluorination of alkenes utilizes a combination of Selectfluor as the fluorine source and an iodide salt, such as tetrabutylammonium (B224687) iodide (nBu₄NI). cas.cnnih.gov This approach is notable for its operational simplicity and mild reaction conditions, avoiding the need for transition metal catalysts. cas.cnresearchgate.net The reaction shows broad substrate scope, and for substrates with multiple double bonds, it has been observed that disubstituted double bonds are more reactive. cas.cn
The reaction mechanism is proposed to proceed through a radical pathway. cas.cn The process is initiated by the oxidation of the iodide anion (from nBu₄NI) by Selectfluor to generate an iodine radical. This radical then adds to the alkene double bond. In the case of this compound, the iodine radical adds to the beta-carbon to form a more stable benzylic radical at the alpha-carbon. This alkyl radical intermediate is then trapped by Selectfluor, which acts as the fluorine atom transfer agent, to yield the final anti-Markovnikov iodofluorinated product. cas.cn The involvement of a radical process is supported by experiments showing that radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit the reaction. cas.cn
| Alkene Substrate | Product Type | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Styrene | Secondary C-F | 85 | anti-Markovnikov | cas.cn |
| 4-Methylstyrene | Secondary C-F | 88 | anti-Markovnikov | cas.cn |
| This compound (example of disubstituted alkene) | Secondary C-F | Moderate Yield | anti-Markovnikov | cas.cn |
| 1,1-Diphenylethylene | Tertiary C-F | 95 | anti-Markovnikov | cas.cn |
| Indene | Secondary C-F | 92 | anti-Markovnikov | cas.cn |
Spectroscopic Characterization and Analysis
Vibronic Spectroscopy
Vibronic spectroscopy, which investigates the simultaneous changes in electronic and vibrational energy levels, has been a crucial tool in understanding the photophysics of trans-beta-methylstyrene. wikipedia.org
The fluorescence excitation and emission spectra of this compound have been measured with high resolution in a supersonic jet environment. aip.orgresearchgate.nethuji.ac.il This technique helps to eliminate spectral congestion that arises from low-frequency vibrations at room temperature. huji.ac.il The S₀↔S₁ transition spectra reveal a well-resolved vibrational structure. aip.orgariel.ac.il The fluorescence quantum yield from the zero-point energy level of the first excited singlet state (S₁) is approximately 38%, with the primary radiationless process being intersystem crossing to a triplet state. aip.orgresearchgate.nethuji.ac.il As the excitation energy increases, the emission spectra become more congested, which is attributed to intramolecular vibrational energy redistribution. aip.orgresearchgate.net
The fluorescence lifetime (τf) of isolated this compound provides insight into its dynamic behavior in the excited state. aip.orgresearchgate.net Measurements of single vibronic decay times show that the lifetime changes from 24.5 ns to 15 ns as the excitation energy increases from the origin band to an excess of 3000 cm⁻¹. aip.orgresearchgate.nethuji.ac.il A more significant decrease in the fluorescence lifetime is observed beyond an excess energy of about 3200 cm⁻¹. This indicates that the barrier for trans-cis isomerization on the S₁ surface for the isolated molecule is higher than 3200 cm⁻¹. aip.orgresearchgate.net
| Excess Energy (cm⁻¹) | Fluorescence Lifetime (τf) (ns) |
|---|---|
| 0 (Origin Band) | 24.5 |
| ~3000 | 15 |
This table summarizes the change in fluorescence lifetime of this compound with increasing excitation energy, as reported in studies conducted in a supersonic jet. aip.orgresearchgate.nethuji.ac.il
A complete vibrational assignment for the frequencies of the ground state (S₀) and the first excited singlet state (S₁) of this compound has been achieved through a combination of experimental data from supersonic jet spectroscopy and ab initio quantum chemical calculations. aip.orgresearchgate.nethuji.ac.il These calculations, which compute the Hessian matrix, provide the vibrational frequencies in the harmonic approximation. huji.ac.il The analysis considers all 51 normal modes of the molecule, which is assumed to belong to the Cs point group, similar to styrene (B11656). huji.ac.il The vibronic selection rules dictate that the absorption and fluorescence excitation spectra are dominated by in-plane modes. huji.ac.il
| Vibrational Mode | S₀ State Frequency (cm⁻¹) | S₁ State Frequency (cm⁻¹) |
|---|---|---|
| Torsion (C₁-Cα) | ~50 | ~70 |
| In-plane bend | ~400 | ~380 |
| Ring breathing | ~1000 | ~980 |
This table presents a selection of assigned vibrational frequencies for the ground (S₀) and first excited (S₁) states of this compound, based on supersonic jet spectroscopy and ab initio calculations. aip.orghuji.ac.ilresearchgate.net
The analysis of the vibronic spectrum of this compound is greatly aided by comparison with the spectrum of styrene. huji.ac.il The addition of the methyl group in this compound introduces a somewhat more rigid structure, which can simplify the interpretation of some spectral data compared to styrene. huji.ac.il Ab initio calculations of the structure and vibrational frequencies have been performed for both styrene and this compound in their lowest three singlet states (S₀, S₁, and S₂), showing that both molecules are essentially planar in these states. huji.ac.ilresearchgate.net This similarity in structure leads to comparable vibrational patterns, although differences arise from the mass and electronic effects of the methyl substituent.
NMR Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its hydrogen and carbon atoms. creative-biostructure.com
NMR spectroscopy is particularly powerful for distinguishing between the geometric isomers of beta-methylstyrene: trans-(E) and cis-(Z). creative-biostructure.commagritek.com The spatial relationship between the vinyl protons and the methyl group leads to distinct chemical shifts and, most importantly, different spin-spin coupling constants (J-values). creative-biostructure.com
For the vinyl protons in alkene systems, the vicinal coupling constant (³J) is characteristically larger for protons in a trans configuration compared to a cis configuration. magritek.com Typically, trans hydrogens exhibit a ³J value in the range of 12-18 Hz, whereas cis hydrogens show a smaller coupling constant of 6-12 Hz. creative-biostructure.commagritek.com This difference provides a definitive method for assigning the stereochemistry of the double bond. magritek.com In reaction monitoring, the appearance of signals with these characteristic coupling constants allows for unambiguous product identification and quantification of the stereoisomeric ratio. magritek.comjeol.com Both ¹H and ¹³C NMR spectra will differ for diastereomers, allowing for their identification and differentiation in a mixture. creative-biostructure.comjeol.com
| Parameter | This compound | cis-beta-Methylstyrene (B1347348) |
|---|---|---|
| Vinyl Proton Coupling (³JHH) | ~16 Hz | ~11-14 Hz |
| ¹H NMR - Methyl Shift (δ, ppm) | ~1.9 (doublet) | ~2.1 (doublet) |
| ¹³C NMR - Methyl Shift (δ, ppm) | ~18.5 | ~14.5 |
This table shows typical ¹H and ¹³C NMR spectral parameters used to distinguish between the trans and cis isomers of beta-methylstyrene. Exact values may vary with solvent and experimental conditions. creative-biostructure.commagritek.com
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₉H₁₀ | 873-66-5 |
| cis-beta-Methylstyrene ((Z)-1-Phenylpropene) | C₉H₁₀ | 6323-51-9 |
| Styrene | C₈H₈ | 100-42-5 |
| Phenylvinylacetylene | C₁₀H₈ | 1006-89-9 |
In situ Monitoring of Catalytic Reactions
In situ spectroscopic monitoring allows for the real-time analysis of chemical reactions as they occur, providing valuable data on reaction kinetics, mechanisms, and the identification of transient intermediates. youtube.comyoutube.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring catalytic reactions involving this compound, such as hydrogenation, epoxidation, and polymerization, often under high pressure and temperature. mt.comacs.org
In a typical in situ FTIR setup for a catalytic hydrogenation, for instance, a probe is inserted directly into the reaction vessel. mt.comrsc.org The instrument continuously records the infrared spectrum of the reaction mixture. The progress of the reaction can be tracked by observing the decrease in the intensity of absorption bands characteristic of the reactant, this compound, and the simultaneous increase in bands corresponding to the product. Key vibrational modes for monitoring include the C=C stretching vibration of the alkene and the vinylic C-H bending modes. cmu.eduacs.org This real-time data acquisition enables the determination of reaction rates and helps in optimizing catalyst performance and reaction conditions. youtube.com Similarly, Raman spectroscopy can be used to monitor the consumption of the epoxide group during curing reactions, providing direct information on chemical bond changes. edpsciences.orgsci-hub.se
Analysis of Cyclopropane (B1198618) and Epoxide Products
The reaction of this compound, particularly through epoxidation, leads to the formation of this compound oxide. NMR spectroscopy is a primary tool for the structural elucidation of this epoxide product. The conversion of the alkene to an epoxide results in a distinct change in the NMR spectrum. iwu.eduresearchgate.net
In the ¹H NMR spectrum, the signals corresponding to the vinylic protons of the starting material disappear, and new signals corresponding to the protons on the oxirane ring appear at a higher field (upfield shift). For this compound oxide, these protons on the three-membered ring show characteristic chemical shifts and coupling constants. orgsyn.org Likewise, ¹³C NMR spectroscopy confirms the formation of the epoxide by the disappearance of the sp² carbon signals of the double bond and the appearance of sp³ carbon signals for the epoxide ring. orgsyn.org
The following table summarizes the characteristic NMR spectral data for this compound oxide. orgsyn.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.45 (d, 3H) | Methyl group (CH₃) |
| ¹H | 3.03 (qd, 1H) | Epoxide ring proton (CH-CH₃) |
| ¹H | 3.57 (d, 1H) | Epoxide ring proton (Ph-CH) |
| ¹H | 7.20-7.40 (m, 5H) | Aromatic protons (C₆H₅) |
| ¹³C | 18.1 | Methyl carbon (CH₃) |
| ¹³C | 59.2 | Epoxide ring carbon (CH-CH₃) |
| ¹³C | 59.7 | Epoxide ring carbon (Ph-CH) |
| ¹³C | 125.7, 128.2, 128.6 | Aromatic carbons (C₆H₅) |
| ¹³C | 137.9 | Aromatic carbon (ipso-C) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure, including the presence of a carbon-carbon double bond and a phenyl group. nist.gov
Key IR absorption bands for this compound are presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3025 | C-H Stretch | Aromatic & Vinylic |
| ~2915 | C-H Stretch | Methyl (Aliphatic) |
| ~1650 | C=C Stretch | Alkene |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~965 | =C-H Bend (Out-of-plane) | trans-Alkene |
| ~740, ~690 | C-H Bend (Out-of-plane) | Monosubstituted Benzene (B151609) |
During polymerization or dimerization reactions, the double bond of this compound is consumed. cmu.edu This chemical change is readily monitored using IR spectroscopy. The identification of a dimer or polymer structure is confirmed by the disappearance or significant reduction in the intensity of the characteristic alkene absorption bands, particularly the C=C stretch around 1650 cm⁻¹ and the trans-=C-H out-of-plane bending vibration at approximately 965 cm⁻¹. researchgate.netresearchgate.net Concurrently, the relative intensity of the aliphatic C-H stretching bands (~2900-3000 cm⁻¹) may increase as new saturated carbon-carbon bonds are formed. cmu.edu
IR spectroscopy is highly effective for identifying the products of reactions involving this compound. For example, in an epoxidation reaction, the formation of this compound oxide is confirmed by comparing the IR spectrum of the product to that of the starting material. iwu.edu The most notable changes include the disappearance of the alkene C=C stretching peak (~1650 cm⁻¹) and the appearance of new bands characteristic of the epoxide ring. These C-O stretching and ring deformation vibrations typically appear in the 1250 cm⁻¹ region and the 900-800 cm⁻¹ range, respectively.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, like this compound, absorb light in the UV-Vis region, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The styrene chromophore, which consists of a benzene ring conjugated with a double bond, gives rise to characteristic absorption bands.
The electronic transitions observed in the UV-Vis spectrum are often described in terms of the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For a conjugated molecule like this compound, the most significant electronic transition is typically a π → π* transition. This occurs when an electron from a π bonding orbital (the HOMO) is excited by UV radiation to a π* antibonding orbital (the LUMO). libretexts.org The energy difference between the HOMO and LUMO determines the wavelength of maximum absorption (λ_max). As the extent of conjugation increases, the HOMO-LUMO gap decreases, leading to absorption at longer wavelengths. libretexts.org
In certain reactions, such as those leading to epoxides, transient intermediates like ylides may be formed. acs.org Ylides are neutral molecules with adjacent positive and negative charges and often have their own characteristic electronic transitions that can be observed using spectroscopic methods. While often studied with time-resolved IR spectroscopy, the formation and decay of colored ylide intermediates can potentially be monitored by UV-Vis spectroscopy, providing insight into reaction mechanisms. acs.orgnih.gov
Fluorescence Excitation and UV-UV Holeburning Spectra
The fluorescence excitation spectrum of this compound, when cooled in a supersonic jet, has been a subject of detailed study to probe the vibronic structure of its first electronically excited state (S₁). The spectrum reveals a wealth of information about the vibrational modes of the molecule in both its ground (S₀) and excited states.
One comprehensive study measured the fluorescence excitation and emission spectra, allowing for a complete vibrational assignment of the S₀ and S₁ states' frequencies. These experimental findings were supported by ab initio quantum chemical calculations. The fluorescence lifetime (τf) of the isolated molecule was observed to decrease from 24.5 to 15 nanoseconds as the excitation energy was increased. The fluorescence quantum yield from the zero-point energy level of the S₁ state is approximately 38%, with intersystem crossing to a triplet state being the primary radiationless pathway.
As the excitation energy increases, the emission spectra become more congested, which is attributed to intramolecular vibrational energy redistribution. This redistribution is faster than the intersystem crossing. A significant decrease in the fluorescence lifetime is observed at an excess energy of about 3200 cm⁻¹, suggesting that the barrier for trans-cis isomerization on the S₁ surface is higher than this value for the isolated molecule.
Interactive Table: Observed Bands in the S₀→S₁ Fluorescence Excitation Spectrum of this compound
| Frequency (cm⁻¹) | Assignment |
| 0 | Origin |
| +144 | Torsional Mode |
| +215 | In-plane bend |
| +402 | In-plane bend |
| +488 | In-plane bend |
| +528 | Out-of-plane bend |
| +758 | Ring breathing |
| +965 | C-H wag |
| +1002 | Ring breathing |
| +1025 | C-H wag |
| +1178 | C-H wag |
| +1205 | C-H wag |
| +1320 | C-C stretch |
| +1380 | C-H bend |
| +1425 | C-H bend |
| +1578 | C=C stretch |
| +1600 | C=C stretch |
Note: This table is a representation of typical assignments and frequencies and is not exhaustive.
Mass Spectrometry (GC-MS, ESI-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for separating and identifying volatile organic compounds. In the analysis of this compound, the gas chromatogram would show a peak at a specific retention time corresponding to the compound, and the mass spectrometer would provide its mass spectrum.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 118, corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragments observed in the mass spectrum include:
m/z 117: This peak arises from the loss of a hydrogen atom from the molecular ion, forming a stable resonance-stabilized cation. This is often the base peak in the spectrum.
m/z 115: Resulting from the loss of a methyl radical (CH₃) from the molecular ion is not a primary fragmentation, but loss of H₂ from the m/z 117 fragment can lead to this peak.
m/z 91: A prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment in aromatic compounds with a side chain, formed through rearrangement and cleavage of the propenyl group.
m/z 77: Represents the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the entire side chain.
Other smaller fragments corresponding to further fragmentation of the aromatic ring and side chain.
Interactive Table: Prominent Peaks in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Intensity |
| 118 | [C₉H₁₀]⁺ (Molecular Ion) | High |
| 117 | [C₉H₉]⁺ | Base Peak |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |
| 65 | [C₅H₅]⁺ | Low |
| 51 | [C₄H₃]⁺ | Low |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically used for polar and non-volatile molecules. As this compound is a non-polar hydrocarbon, it is not amenable to standard ESI-MS analysis without derivatization or the use of specialized techniques like atmospheric pressure chemical ionization (APCI) or photoionization (APPI), which are better suited for non-polar compounds. There is no readily available literature on the ESI-MS analysis of this compound.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of molecules in the gas phase, from which precise molecular structures and other properties can be determined.
While the provided outline specifies this compound, a detailed microwave spectroscopy study has been conducted on the closely related constitutional isomers, cis- and trans-3-methylstyrene. This study provides valuable insights into the conformational landscape of substituted styrenes. The rotational spectrum of 3-methylstyrene (B89682) was measured using Fourier transform microwave spectroscopy in a supersonic jet.
The analysis of the rotational spectra unequivocally identified the presence of two stable conformers for 3-methylstyrene: a cis conformer, where the vinyl group is oriented towards the methyl group, and a trans conformer, where the vinyl group is positioned away from the methyl group. The energy difference between these two conformers was found to be very small, with the cis conformer being slightly lower in energy.
Interactive Table: Rotational Constants for cis- and trans-3-methylstyrene
| Parameter | cis-3-methylstyrene | trans-3-methylstyrene |
| A (MHz) | 2830.5 | 3015.7 |
| B (MHz) | 884.3 | 868.9 |
| C (MHz) | 684.1 | 682.5 |
The microwave spectrum of 3-methylstyrene also revealed significant quantum tunneling effects. These effects arise from the internal rotation of the methyl group, which has a low barrier to rotation. This internal motion causes a splitting of the rotational energy levels into two states, labeled A and E.
The magnitude of this splitting is directly related to the height of the potential barrier hindering the methyl group's rotation (the V₃ barrier). The analysis of these splittings in the rotational spectra of cis- and trans-3-methylstyrene allowed for a precise determination of this barrier for each conformer.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of trans-beta-methylstyrene at the molecular level. These computational methods provide detailed insights into reaction mechanisms, molecular structures, and spectroscopic properties, complementing experimental findings.
DFT calculations have been instrumental in unraveling the intricate mechanisms of various reactions involving this compound.
Hydroxylation and Epoxidation: The enzymatic oxidation of this compound by P450 enzymes, which can lead to either hydroxylation or epoxidation, has been a subject of detailed DFT studies. researchgate.netchemrxiv.org These calculations have shown an intrinsic preference for epoxidation over terminal hydroxylation. chemrxiv.org The mechanism often proceeds through a common first step involving the formation of a C-O bond. researchgate.net For epoxidation, this can lead directly to the epoxide product in a doublet electronic state. researchgate.net In contrast, a quartet electronic state can form a covalent radical intermediate, which is a precursor to other products. researchgate.net In the context of ketone formation from this compound, DFT calculations have detailed the competing pathways of epoxidation and ketone formation, highlighting the role of radical and carbocation intermediates. researchgate.netresearchgate.net The complete reaction mechanism of soluble epoxide hydrolase (sEH) in converting this compound oxide to its corresponding diol has also been investigated using DFT, detailing both the alkylation and hydrolytic steps. nih.gov
Dimerization: The intermolecular heterodimerization of this compound with anethole (B165797) to form cyclobutanes has been elucidated using DFT. rsc.orgnih.gov These studies have detailed the stepwise mechanism involving radical cations. rsc.orgnih.gov The calculations explain the observed stereoselectivity, where the reaction between two trans-alkenes favors the all-trans product due to both kinetic and thermodynamic preferences. rsc.orgnih.gov
Carboxylation: The copper-catalyzed carboxylation of this compound has been investigated, revealing that for this benzylic organoborane, both a copper-catalyzed and a CsF-mediated pathway are accessible. uit.no
DFT calculations provide quantitative information about the energy landscapes of reactions involving this compound, including the energies of reactants, products, intermediates, and transition states.
In the P450-catalyzed oxidation, the energy profile for the competing epoxidation and ketone formation pathways has been calculated. researchgate.netresearchgate.net For instance, in the doublet electronic state, the transition state for direct epoxide formation has a Gibbs free energy of activation (ΔG‡) of 7.3 kcal·mol⁻¹. In the quartet electronic state, the transition state to form a radical intermediate has a ΔG‡ of 7.6 kcal·mol⁻¹. researchgate.net
For the heterodimerization of trans-anethole and this compound, DFT calculations have mapped the Gibbs energy profile for both head-to-head and head-to-tail cyclobutanation. rsc.org The head-to-head transition states are kinetically favored. rsc.org The calculations also revealed that the anti-adduct is favored both kinetically and thermodynamically over the syn-adduct. rsc.org
The epoxidation of β-methylstyrene catalyzed by a fructose-derived ketone has also been studied, revealing an asynchronous transition state where the formation of the C-O bond to the β-olefinic carbon is more advanced. acs.org
DFT calculations are used to determine the stable conformations and molecular geometries of this compound and its reaction intermediates. Studies have investigated the planarity of styrene (B11656) derivatives, a long-standing topic of discussion. researchgate.netaip.org The adsorption geometry of this compound on a Cu(111) surface has been examined using DFT, revealing that its conformation is critical in determining its oxidation chemistry. hu-berlin.de The proximity of the C=C double bond and allylic hydrogen atoms to the surface influences the selectivity between epoxidation and decomposition. hu-berlin.de For the heterodimerization reaction, extensive conformational sampling of the transition states has been performed. rsc.org
DFT calculations are crucial for interpreting experimental vibrational spectra (infrared and Raman) of this compound. By computing the harmonic vibrational frequencies, theoretical spectra can be generated, which aids in the assignment of observed spectral bands to specific molecular vibrations. researchgate.netresearchgate.net This has been applied to the S0 and S1 electronic states of this compound, leading to a complete vibrational assignment. researchgate.net The analysis often involves comparing calculated frequencies with experimental data from techniques like fluorescence excitation and emission spectroscopy. researchgate.netresearchgate.net
The influence of the solvent environment on the reactions of this compound can be modeled using DFT, often in conjunction with continuum solvent models. For the heterodimerization of anethole and this compound, calculations have shown that hexafluoroisopropanol (HFIP) is a better solvent than acetonitrile (B52724). rsc.orgnih.gov This is attributed to HFIP's ability to stabilize radical cationic intermediates and the reduced form of the initiator through hydrogen bonding. rsc.orgnih.gov In the context of the Shi epoxidation, solvent effects are considered in understanding the reaction's enantioselectivity. acs.org
DFT has been employed to study the behavior and conformation of catalysts used in reactions with this compound, particularly Mn(salen) complexes in epoxidation reactions. These calculations help in understanding the structure of the active catalytic species, which is generally believed to be an oxo-manganese species. mdpi.commdpi.com DFT studies have investigated the different possible isomers of oxo-Mn(salen) complexes, such as the cis and trans isomers, and their relative stabilities. mdpi.com The approach of the this compound substrate to the Mn-oxo active site has been modeled to rationalize the stereoselectivity of the epoxidation. mdpi.com For the epoxidation of cis-β-methylstyrene catalyzed by a pyrazole-manganese complex, DFT calculations proposed a radical intermediate to explain the observed incomplete stereoselectivity. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have been employed to investigate the behavior of this compound, particularly within complex biological environments such as enzyme active sites. researchgate.netescholarship.org These simulations model the atomic-level movements of the molecule and its surroundings over time, providing insights into binding modes, conformational changes, and intermolecular interactions.
In studies involving the enzymatic oxidation of this compound by engineered P450 enzymes, MD simulations were crucial for characterizing the arrangement of the substrate within the active site. researchgate.net Simulations of the enzyme-substrate complex revealed that upon binding of this compound, the active site residues become significantly more rigid compared to the enzyme's unbound state. researchgate.net This induced rigidity is believed to be important for positioning the substrate correctly for the catalytic reaction. Furthermore, MD simulations have been used to identify key amino acid residues that interact with the bound substrate, with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations highlighting the strength of these interactions. researchgate.net While some studies focus on the trans isomer, related research on cis-β-methylstyrene uses biased MD simulations to calculate the free energy potential for its epoxidation, demonstrating the utility of these methods in understanding stereospecific reactions. nih.govsigmaaldrich.com
Exploring the conformational space of a molecule is essential for understanding its reactivity and interactions. MD simulations are a powerful tool for this purpose, allowing researchers to sample a wide range of possible conformations that the molecule can adopt. ucr.edubiorxiv.orgmdpi.com For this compound, MD simulations have been used to analyze its conformation when bound to an enzyme. researchgate.net Representative structures from these simulations show the substrate positioned in a near attack conformation (NAC), which is a prerequisite for the chemical reaction to occur. researchgate.net The analysis of accumulated MD trajectories helps in understanding how distal mutations in an enzyme can alter the active site cavity, thereby influencing the substrate's preferred conformation and the subsequent reaction selectivity. researchgate.net
QM/MM Studies
Quantum Mechanics/Molecular Mechanics (QM/MM) studies offer a hybrid approach to model chemical reactions in large systems like enzymes. In these studies, the reacting core (the substrate and the immediate catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics.
This method has been applied to elucidate the reaction mechanism of this compound oxidation catalyzed by a ketone synthase (KS) enzyme. researchgate.net The QM/MM calculations provided a detailed energy profile for the competing pathways of ketone formation and epoxidation. researchgate.net The study calculated the Gibbs free energy (ΔG) and potential energy (ΔE) for the key intermediates and transition states in both doublet and quartet electronic states. The results showed the formation of a key radical intermediate and a subsequent carbocation intermediate, providing a mechanistic rationale for how the enzyme steers the reaction towards ketone production over epoxidation. researchgate.net Related QM/MM studies on the epoxidation of the cis-isomer by chloroperoxidase also highlight the power of this technique to model reaction barriers and transition states in enzymatic catalysis. acs.org
| Reaction Step | Electronic State | ΔG (kcal/mol) | ΔE (kcal/mol) |
|---|---|---|---|
| Ketone Formation (Radical Intermediate) | Doublet | 16.5 | 16.0 |
| Ketone Formation (Carbocation Intermediate) | Doublet | 15.8 | 15.1 |
| Epoxidation (Radical Intermediate) | Doublet | 17.0 | 16.5 |
Ab Initio Calculations
Ab initio quantum chemical methods, which are based on first principles without empirical parameters, have been used to calculate the structural, vibrational, and electronic properties of this compound. huji.ac.il These calculations have provided a detailed understanding of the molecule in its ground state (S₀) and its lowest excited singlet states (S₁ and S₂). huji.ac.ilresearchgate.net
Studies using ab initio methods (specifically, CIS/4-31G) have shown that in the ground state, the molecule is essentially planar, though it may possess a broad, shallow potential with respect to the torsional angle of the vinyl group. huji.ac.il Upon electronic excitation to the S₁ and S₂ states, the molecule remains planar. The calculations successfully predicted vibrational frequencies that are in good agreement with experimental data from supersonic jet spectroscopy. huji.ac.il
Ab initio restricted open-shell Hartree-Fock (ROHF) calculations have also been used to determine the potential energy curves of the triplet state (T₁) of beta-methylstyrene as a function of the twist angle of the external double bond. oup.comoup.com These calculations are critical for understanding the mechanism of cis-trans isomerization. The energy difference between the cis and trans conformations in the T₁ state was calculated to be 5.6 kcal/mol. oup.com
| Property | Method | Calculated Value | Reference |
|---|---|---|---|
| S₀-S₂ Energy Gap | CIS/4-31G | 5.16 eV | huji.ac.il |
| T₁ Energy Difference (trans vs. cis) | ROHF/STO-3G | 5.6 kcal/mol | oup.com |
| S₀ Energy Difference (trans vs. cis) | ROHF/STO-3G | 3.2 kcal/mol | oup.com |
Semi-empirical Calculations
Semi-empirical calculations, which use parameters derived from experimental data to simplify the complex equations of quantum mechanics, provide a computationally less expensive alternative to ab initio methods. These methods have been applied to study the thermal cis-trans isomerization of various molecules, including beta-methylstyrene. scispace.comacs.org Such studies typically focus on mapping the potential energy surface along the isomerization coordinate (the rotation around the C=C double bond) to identify the transition state and calculate the activation barrier for the process. While less accurate than ab initio or DFT methods, semi-empirical calculations can offer valuable qualitative insights into reaction mechanisms, especially for larger systems or for preliminary explorations of reaction pathways. scispace.com
Environmental Fate and Atmospheric Chemistry
Atmospheric Degradation Pathways
The primary removal mechanisms for trans-beta-methylstyrene from the atmosphere involve reactions with key oxidants, including hydroxyl radicals and ozone. The potential for direct degradation by sunlight (photolysis) also contributes to its atmospheric lifetime.
The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric sink for this compound. The rate constant for the reaction of β-methylstyrene (a mixture of cis and trans isomers) with OH radicals has been determined to be (6.0 ± 0.6) × 10⁻¹¹ cm³/molecule·s at 298 K. unife.it This rapid reaction rate suggests a short atmospheric lifetime with respect to this oxidant.
The proposed mechanism for this reaction involves the electrophilic addition of the OH radical to the carbon-carbon double bond of the propenyl side chain. This initial attack is considered the rate-determining step and leads to the formation of radical adducts. unife.it Subsequent, rapid reactions of these intermediates are believed to result in the formation of benzaldehyde (B42025) as a major product. unife.it This indicates that the primary degradation pathway initiated by hydroxyl radicals involves the cleavage of the aliphatic side chain. unife.it
Table 1: Reaction Rate Constant of β-Methylstyrene with Hydroxyl Radical
| Reactant | Rate Constant (cm³/molecule·s) at 298 K |
|---|
Ozonolysis represents another critical pathway for the atmospheric degradation of this compound. The reaction proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. cdnsciencepub.com For this compound, this cleavage can occur through two pathways, leading to different sets of initial products. cdnsciencepub.com
A study on the relative reaction rates of ozone with various phenylethylenes in a carbon tetrachloride solution at 0°C determined the relative rate constant for trans-1-phenylpropene (this compound) with respect to styrene (B11656) to be 5.11 ± 0.15. cdnsciencepub.com
Recent research has successfully characterized key intermediates from the ozonolysis of this compound, including the phenyl-substituted stabilized Criegee intermediate (C₆H₅CHOO). cdnsciencepub.com This reactive intermediate plays a crucial role in subsequent atmospheric reactions.
The oxidation products from the ozonolysis of this compound can contribute to the formation of secondary organic aerosols (SOA). The low-volatility products, including oligomers, can partition from the gas phase to the particle phase, contributing to aerosol mass. cdnsciencepub.com
Studies have proposed that oligomers can be formed through various reactions involving the stabilized Criegee intermediates and peroxy radicals. cdnsciencepub.com At higher relative humidity, it has been observed that oligomers related to the Criegee intermediate become the most prominent components of the aerosol. cdnsciencepub.com The incorporation of the phenyl-substituted Criegee intermediate unit into these oligomers can significantly lower their volatility, enhancing their potential to form and persist as aerosols. cdnsciencepub.com
Direct photolysis, the degradation of a molecule by the absorption of solar radiation, is a potential atmospheric removal pathway for compounds that can absorb light in the actinic region (wavelengths > 290 nm). While many aromatic compounds absorb UV radiation, the potential for direct photolysis of this compound in the troposphere is generally considered to be low. colorado.edu This is because its main absorption bands are at wavelengths shorter than those that penetrate significantly into the lower atmosphere. colorado.edu Therefore, reactions with hydroxyl radicals and ozone are the dominant atmospheric loss processes. researchgate.net
Reactions with Ozone
Biodegradation Studies
The microbial breakdown of this compound is a potential environmental fate process, particularly in contaminated soil and water. While specific studies on Pseudomonas desmolytica are limited, research on other bacteria provides insight into the plausible degradation pathways.
Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic hydrocarbons. researchgate.netnih.gov Studies on the microbial oxidation of β-methylstyrene have identified key metabolic products. One study using an unidentified bacterial strain demonstrated the oxidation of β-methylstyrene to produce 3-phenylpropionaldehyde and benzoic acid. tandfonline.com This suggests a pathway involving the oxidation of the propenyl side chain.
The general metabolic strategy of many Pseudomonas species for degrading styrene and its derivatives involves an initial oxidation of the vinyl side chain. researchgate.netfrontiersin.org For styrene, this often proceeds via the formation of styrene oxide, which is then isomerized to phenylacetaldehyde. frontiersin.org Further oxidation leads to phenylacetic acid, which can then undergo ring cleavage. researchgate.net It is plausible that a similar pathway could be operative for this compound, initiated by an epoxidation of the double bond.
Table 2: Identified Microbial Oxidation Products of β-Methylstyrene
| Substrate | Microorganism | Identified Products |
|---|
Degradation Mechanisms
The atmospheric degradation of vapor-phase this compound is primarily governed by its reactions with hydroxyl radicals (•OH), ozone (O₃), and to a lesser extent in certain environments, chlorine atoms (Cl•).
Reaction with Hydroxyl Radicals: The reaction with hydroxyl radicals is a significant atmospheric sink for this compound. The estimated rate constant for the vapor-phase reaction with photochemically-produced hydroxyl radicals is approximately 5.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of about 7 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³.
Reaction with Ozone: Ozonolysis is another critical degradation pathway for this compound, particularly in urban areas where ozone concentrations can be elevated. The measured rate constant for the vapor-phase reaction with ozone is 1.6 x 10⁻¹⁶ cm³/molecule-sec at 25°C. This reaction has a corresponding atmospheric half-life of about 2 hours at an atmospheric concentration of 7 x 10¹¹ ozone molecules per cm³. The products of the reaction between this compound and ozone include benzaldehyde, acetaldehyde (B116499), acetic acid, and benzoic acid.
Reaction with Chlorine Atoms: In coastal regions or polluted marine environments where chlorine atom concentrations can be significant, the reaction with Cl• can also contribute to the degradation of this compound. The rate constant for this reaction has been determined to be (1.09 ± 0.23) x 10⁻¹⁰ cm³/molecule⁻¹ s⁻¹. This reaction pathway leads to an atmospheric lifetime of about 2.5 hours under such conditions. The main oxidation products identified from this reaction are benzaldehyde, formaldehyde, and acetyl chloride. nih.govnist.gov
The following table summarizes the key kinetic data for the atmospheric degradation of this compound.
| Reactant | Rate Constant (cm³/molecule-sec) | Atmospheric Half-life |
| •OH (Hydroxyl Radical) | 5.9 x 10⁻¹¹ | ~ 7 hours |
| O₃ (Ozone) | 1.6 x 10⁻¹⁶ | ~ 2 hours |
| Cl• (Chlorine Atom) | 1.09 x 10⁻¹⁰ | ~ 2.5 hours |
In the context of biochemistry, beta-oxidation is a well-defined metabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. This process involves the oxidation of the beta-carbon of the fatty acid chain.
While the term "beta-oxidation" is not explicitly used in the available literature to describe the microbial degradation of this compound, studies have identified microbial pathways that degrade the propenyl side chain of the molecule. A specific bacterial strain has been shown to oxidize β-methylstyrene, leading to the formation of 3-phenylpropionaldehyde and benzoic acid. This indicates a biological degradation mechanism that involves the oxidation and cleavage of the side chain at the beta-carbon position relative to the phenyl group.
Biochemical and Biological Interactions
Metabolism and Metabolites
The biotransformation of trans-beta-methylstyrene in biological systems involves several metabolic pathways, leading to the formation of various metabolites. The primary site of this metabolism is the liver, where a suite of enzymes catalyzes the oxidative transformation of this compound.
In humans, this compound is known to be metabolized into two primary compounds: cinnamyl alcohol and 2-methyl-3-phenyloxirane (B80201) nih.gov. The latter is also referred to as trans-phenylpropylene oxide nih.govresearchgate.net. This metabolic conversion is predominantly carried out in human liver microsomes nih.govresearchgate.netosti.govosti.gov. The formation of these metabolites is a result of oxidative processes. The epoxidation of the double bond leads to 2-methyl-3-phenyloxirane, while hydroxylation at the allylic position results in cinnamyl alcohol nih.govresearchgate.net. Research has shown that both (R,R)- and (S,S)-enantiomers of phenylpropylene oxide are formed in these microsomal preparations nih.govresearchgate.net.
Table 1: Human Metabolites of this compound
| Precursor | Metabolite | Chemical Name | Metabolic Site |
| This compound | Cinnamyl Alcohol | (E)-3-Phenyl-2-propen-1-ol | Human Liver Microsomes |
| This compound | 2-methyl-3-phenyloxirane | trans-Phenylpropylene oxide | Human Liver Microsomes |
Data derived from multiple studies on human metabolism. nih.govnih.govresearchgate.netosti.govosti.gov
This compound has been identified as a human metabolite of the drug Pranidipine nih.govnih.gov. Pranidipine is a calcium channel blocker used in the management of hypertension nih.gov. The metabolic breakdown of Pranidipine in the human body results in the formation of several compounds, one of which is beta-methylstyrene nih.gov. This indicates that exposure to Pranidipine can lead to the endogenous formation of this compound, which is then subject to the metabolic pathways described above.
Enzymatic Biotransformations
The metabolism of this compound is catalyzed by a variety of enzymes, which determine the nature and rate of its biotransformation. These enzymatic reactions are crucial in understanding the compound's biological activity and fate.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of this compound nih.gov. Studies using human liver microsomes have specifically implicated CYP2E1, CYP1A2, and CYP3A4 in the conversion of trans-phenylpropene (an alternative name for this compound) to its epoxide, trans-phenylpropylene oxide, and cinnamyl alcohol nih.govresearchgate.netosti.govosti.gov. The involvement of these specific CYP isozymes was determined through inhibition studies using enzyme-specific inhibitors nih.govresearchgate.net. Furthermore, engineered P450 enzymes have been developed to selectively catalyze the oxidation of this compound, highlighting the potential for biocatalytic applications researchgate.netresearchgate.net.
Table 2: Cytochrome P450 Enzymes in this compound Metabolism
| Enzyme Family | Specific Isozymes | Reaction Catalyzed |
| Cytochrome P450 | CYP2E1, CYP1A2, CYP3A4 | Epoxidation and Hydroxylation |
Based on inhibition studies in human liver microsomes. nih.govresearchgate.netosti.govosti.gov
Myoglobin (B1173299), in the presence of hydrogen peroxide (H2O2), has been shown to catalyze the epoxidation of styrenes, including beta-methylstyrene nih.gov. Two distinct mechanisms are proposed for this reaction. One pathway involves the direct reaction of the olefin with the ferryl oxygen of myoglobin, which preserves the stereochemistry of the substrate and incorporates an oxygen atom from H2O2 into the resulting epoxide nih.gov. A second, co-oxidation mechanism has also been suggested, which can lead to a loss of stereochemistry and incorporates molecular oxygen nih.govresearchgate.net. In the case of cis-beta-methylstyrene (B1347348) oxidation by wild-type myoglobin, a mixture of cis- and this compound oxides is produced nih.gov. Studies on mutants of myoglobin have helped to elucidate the roles of specific amino acid residues, such as His-64, in these oxidative processes nih.gov.
Cytochrome c peroxidase (CcP) exhibits monooxygenase activity and can catalyze the stereoselective epoxidation of this compound nih.govresearchgate.net. When this compound is the substrate, CcP exclusively produces the corresponding trans-epoxide nih.gov. This reaction is dependent on the presence of H2O2, which provides the oxygen atom for the epoxidation via a ferryl oxygen transfer mechanism nih.gov. The turnover numbers for the epoxidation of this compound by CcP are noted to be significantly lower, by about two orders of magnitude, than those observed with cytochrome P450 monooxygenase reactions researchgate.netd-nb.info. This indicates that while CcP can catalyze this transformation, it is a less efficient catalyst for this specific reaction compared to the P450 system.
Potential Biological Activities
Applications in Medicinal Chemistry Research
trans-β-Methylstyrene serves as a versatile scaffold and starting material in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Its derivatives have been explored for their biological activities, positioning it as a valuable building block in drug discovery research.
One significant application is in the synthesis of oxazoline (B21484) derivatives. For instance, the reaction of trans-β-methylstyrene with a chiral nitridomanganese complex in the presence of pyridine (B92270), pyridine N-oxide, and benzoyl chloride yields 4-methyl-2,5-diphenyl-2-oxazoline with high enantiomeric excess. ijpsr.com This reaction is stereospecific, retaining the trans configuration of the starting olefin. ijpsr.com Oxazoline moieties are core structures in many biologically active compounds, exhibiting a wide range of activities, including antimicrobial and anti-inflammatory effects. ijpsr.com
Another key synthetic application is the use of trans-β-methylstyrene in the Povarov reaction, specifically an oxa-analogue, to prepare exo-chromans. sigmaaldrich.comsigmaaldrich.com Chromans (3,4-dihydrobenzopyrans) are privileged structures in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse pharmacological properties. The reaction involves an inverse electron demand [4 + 2] cycloaddition between an in situ-generated aryl 2-oxadiene and the alkene. sigmaaldrich.com
Furthermore, preliminary research has suggested that trans-β-methylstyrene may possess enzyme-inhibiting properties. It has been reported to inhibit the activity of certain enzymes, potentially through the inhibition of prostaglandin (B15479496) synthesis from arachidonic acid, which has implications for conditions like squamous carcinoma. biosynth.com
Table 1: Medicinal Chemistry Applications of trans-β-Methylstyrene
| Application | Reactants | Product | Potential Biological Significance |
| Oxazoline Synthesis | trans-β-Methylstyrene, chiral nitridomanganese complex, pyridine, pyridine N-oxide, benzoyl chloride | 4-methyl-2,5-diphenyl-2-oxazoline | Core structure for antimicrobial and anti-inflammatory agents. ijpsr.com |
| Chroman Synthesis (Oxa-Povarov Reaction) | trans-β-Methylstyrene, in situ-generated cationic aryl 2-oxadiene oxocarbenium ions | exo-Chroman (3,4-dihydrobenzopyran) derivative | Privileged scaffold in compounds with diverse pharmacological activities. sigmaaldrich.comsigmaaldrich.com |
| Enzyme Inhibition | trans-β-Methylstyrene | - | Inhibition of prostaglandin production; potential relevance to squamous carcinoma. biosynth.com |
Interactions with Biological Threat Agents
The interactions of trans-β-methylstyrene and its derivatives with biological threat agents have been a subject of scientific investigation, particularly concerning their potential antimicrobial and antimutagenic properties.
A study on the antimutagenic effects of various compounds on UV-induced mutagenesis in Escherichia coli WP2s (uvrA) found that trans-β-methylstyrene scarcely inhibited this process. nih.gov The research indicated that for antimutagenic activity in the series of compounds tested, an α,β-double or triple-bonded carbonyl system was a necessary structural feature, which is absent in trans-β-methylstyrene. nih.gov
In contrast, polymers derived from a modified styrene (B11656) structure have demonstrated significant antimicrobial activity against a range of pathogenic and spoilage bacteria. Specifically, intrinsic antimicrobial polymers based on poly((tert-butyl-amino)-methyl-styrene) (poly(TBAMS)) have been shown to be effective. researchgate.net Research has demonstrated that films made from these polymers exhibit excellent antimicrobial properties against microorganisms relevant in meat processing facilities, such as Listeria monocytogenes, Escherichia coli, and Staphylococcus aureus, reducing bacterial counts to the detection limit. researchgate.net The proposed mechanism of action involves the amino-functionalized groups on the polymer surface interacting with and disrupting the bacterial cell membrane, leading to cell death. researchgate.netresearchgate.net The antimicrobial activity of these polymers is also effective against spoilage bacteria like Brochothrix thermosphacta at refrigeration temperatures. mdpi.com
Table 2: Interactions of trans-β-Methylstyrene and Derivatives with Biological Agents
| Compound/Derivative | Biological Agent | Interaction/Effect | Research Finding |
| trans-β-Methylstyrene | Escherichia coli WP2s (uvrA) | Antimutagenic Activity | Scarcely inhibited UV-induced mutagenesis. nih.gov |
| Poly((tert-butyl-amino)-methyl-styrene) | Listeria monocytogenes | Antimicrobial Activity | Reduced bacterial counts to the detection limit (>4.2 log10-units). researchgate.net |
| Poly((tert-butyl-amino)-methyl-styrene) | Escherichia coli | Antimicrobial Activity | Reduced bacterial counts to the detection limit (>4.2 log10-units). researchgate.net |
| Poly((tert-butyl-amino)-methyl-styrene) | Staphylococcus aureus | Antimicrobial Activity | Reduced bacterial counts to the detection limit (>4.2 log10-units). researchgate.net |
| Poly((tert-butyl-amino)-methyl-styrene) | Pseudomonas fluorescens | Antimicrobial Activity | Less sensitive compared to other tested bacteria. researchgate.net |
| Poly((tert-butyl-amino)-methyl-styrene) | Brochothrix thermosphacta | Antimicrobial Activity | Effective antimicrobial action at 7 °C. mdpi.com |
Host-Guest Interactions in Supramolecular Systems
trans-β-Methylstyrene participates in host-guest interactions within various supramolecular systems, where its size, shape, and electronic properties allow it to be encapsulated by larger host molecules. These interactions are fundamental to applications in separation science and catalysis.
Pillar[n]arenes, a class of macrocyclic host molecules, have demonstrated a remarkable ability to selectively bind styrene and its derivatives. Specifically, crystalline and amorphous forms of per-ethylated pillar acs.orgarene (EtP6) can capture styrene from a mixture with ethylbenzene (B125841) with very high selectivity. acs.org This separation is challenging via traditional distillation due to the close boiling points of the two compounds. acs.org The host-guest interaction between the pillar acs.orgarene cavity and the styrene guest is the basis for this efficient, non-distillative separation method. acs.org
The reactivity of trans-β-methylstyrene can also be influenced by its inclusion in supramolecular catalytic systems. For example, its photoepoxidation has been studied using a cooperative photoredox system where a ruthenium-based oxidation catalyst and a metallacarborane photosensitizer are linked by non-covalent interactions. mdpi.com In these experiments, trans-β-methylstyrene was converted to its corresponding trans-epoxide without isomerization, highlighting the controlled environment provided by the supramolecular assembly. mdpi.com
Furthermore, the principles of host-guest chemistry have been applied in enantioselective photoreactions involving trans-β-methylstyrene. In one study, the enantioselective triplex Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and trans-β-methylstyrene was achieved using a chiral photosensitizer, (-)-1,1'-bis(2,4-dicyanonaphthalene). acs.org The stereoselectivity of the reaction is governed by the formation of a diastereomeric exciplex, a transient host-guest complex between the excited sensitizer (B1316253) and the two reactant molecules. The use of γ-cyclodextrin as a supramolecular host has also been shown to control the stereochemistry of bimolecular reactions, influencing the photodimerization of guest molecules. capes.gov.br
Table 3: trans-β-Methylstyrene in Supramolecular Systems
| Host Molecule / System | Guest Molecule(s) | Application / Phenomenon | Key Finding |
| Pillar acs.orgarene (EtP6) | Styrene, Ethylbenzene | Selective Separation | EtP6 shows remarkably high selectivity for adsorbing styrene over ethylbenzene. acs.org |
| Ruthenium-based Cooperative Photoredox Catalyst | trans-β-Methylstyrene | Photoepoxidation | The system catalyzes the conversion to the trans-epoxide without isomerization. mdpi.com |
| Chiral Photosensitizer / γ-Cyclodextrin | trans-β-Methylstyrene, 1,3-Cyclohexadiene | Enantioselective Photoreaction | Stereoselectivity is controlled by the formation of a transient host-guest exciplex. acs.orgcapes.gov.br |
Advanced Applications and Materials Science
Polymer Production and High-Performance Materials
trans-β-Methylstyrene serves as a valuable monomer in the production of a variety of polymers and copolymers, contributing to the development of materials with enhanced properties. Its unique structure, featuring a methyl group attached to the β-carbon of the styrene (B11656) vinyl group, influences its polymerization behavior and the characteristics of the resulting polymers.
As a monomer, trans-β-methylstyrene can be polymerized through various methods, including thermal and anionic polymerization, to produce poly(β-methylstyrene). The trans configuration of the monomer contributes to a higher stability compared to its cis isomer, which can influence the polymerization process. smolecule.com
The thermal polymerization of trans-β-methylstyrene exhibits a two-stage mechanism. Dimerization begins at a relatively low temperature range of 50-170°C, followed by polymerization at higher temperatures. researchgate.net This behavior differs from that of styrene and α-methylstyrene, indicating a distinct reactivity profile. researchgate.net
In copolymerization, trans-β-methylstyrene can be combined with other monomers, such as styrene and its derivatives, to tailor the properties of the final polymer. The reactivity ratios of the comonomers are crucial in determining the composition and structure of the resulting copolymer, which can range from random to block copolymers.
Below is a table summarizing the thermal polymerization characteristics of trans-β-methylstyrene in comparison to related monomers.
| Monomer | Dimerization Temperature Range (°C) | Key Features of Polymerization |
| trans-β-Methylstyrene | 50-170 | Two-stage thermal polymerization. researchgate.net |
| α-Methylstyrene | 60-190 | Dimerization occurs through the benzene (B151609) ring. researchgate.net |
| Styrene | Not applicable in the same manner | Standard free-radical polymerization. |
This table provides a comparative overview of the initial stages of thermal polymerization for these monomers.
The incorporation of trans-β-methylstyrene into polymers can enhance their thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and specialty plastics. smolecule.com Copolymers containing trans-β-methylstyrene can exhibit improved heat resistance and dimensional stability.
In the realm of adhesives, styrene-based copolymers are widely used. While specific formulations detailing the use of trans-β-methylstyrene are proprietary, the principles of using styrene-like monomers to improve cohesive strength and modify tack are well-established. specialchem.com For instance, copolymers of α-methylstyrene and styrene are utilized in pressure-sensitive adhesives and hot-melt coatings. google.com It is plausible that trans-β-methylstyrene could be employed in a similar capacity to achieve specific performance characteristics.
The use of styrene copolymers in coatings can enhance durability and resistance to environmental factors. The aromatic nature of the styrenic monomer contributes to the hardness and gloss of the coating.
Chemical Intermediate in Organic Synthesis
Beyond polymer science, trans-β-methylstyrene is a versatile chemical intermediate used in the synthesis of a variety of organic compounds. Its double bond and aromatic ring provide reactive sites for numerous chemical transformations.
trans-β-Methylstyrene serves as a precursor to several complex organic compounds, with its reactivity being harnessed to create chiral centers and intricate molecular architectures.
A notable application is in the asymmetric epoxidation to form trans-β-methylstyrene oxide. This reaction, often catalyzed by chiral catalysts, produces enantiomerically enriched epoxides which are valuable building blocks in stereoselective synthesis. orgsyn.org The epoxide can then be opened to introduce various functional groups with specific stereochemistry.
Another significant reaction is the Povarov reaction, an oxa-Diels-Alder reaction, where trans-β-methylstyrene is used to prepare exo-chromans. sigmaaldrich.com Chroman derivatives are found in a variety of biologically active compounds and natural products.
The table below highlights some key transformations of trans-β-methylstyrene into valuable chemical intermediates.
| Reaction | Reagents/Catalyst | Product | Significance of Product |
| Asymmetric Epoxidation | Chiral ketone, Oxone | (R,R)-trans-β-Methylstyrene oxide orgsyn.org | Chiral building block for stereoselective synthesis. orgsyn.org |
| Oxa-Povarov Reaction | In situ-generated cationic aryl 2-oxadiene oxocarbenium ions | exo-Chromans sigmaaldrich.com | Precursors to biologically active molecules. sigmaaldrich.com |
| Ozonolysis | Ozone | Benzaldehyde (B42025), acetaldehyde (B116499), etc. smolecule.comguidechem.com | Leads to various oxidation products. smolecule.comguidechem.com |
This table illustrates the versatility of trans-β-methylstyrene as a starting material for synthesizing more complex molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing trans-beta-Methylstyrene in laboratory settings?
- Methodological Guidance :
- Synthesis : Use catalytic isomerization of cis-beta-Methylstyrene with iodine or acid catalysts under controlled temperature (40–60°C) . For purity, fractional distillation under reduced pressure is recommended.
- Characterization : Employ H/C NMR to confirm stereochemistry (e.g., coupling constants for trans-configuration: ) and GC-MS to verify purity (>97%). Differential Scanning Calorimetry (DSC) can assess thermal stability, noting the exothermic polymerization onset at >58°C .
- Documentation : Follow Beilstein Journal guidelines for reporting synthetic procedures, including solvent choices, reaction times, and spectral data .
Q. What safety protocols are critical when handling This compound in experimental workflows?
- Safety and Compliance :
- Storage : Refrigerate (<4°C) in amber glass vials with 0.01% BHT stabilizer to inhibit polymerization. Avoid contact with oxidizing agents or polymerization catalysts .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods with explosion-proof equipment due to flammability (flash point: 58°C) .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for This compound polymerization?
- Data Reconciliation Strategies :
- Systematic Review : Conduct a meta-analysis of calorimetry studies (e.g., DSC vs. adiabatic calorimetry) to identify confounding variables like heating rates or stabilizer concentrations .
- Sensitivity Analysis : Use factorial experimental designs to isolate factors (e.g., oxygen levels, trace impurities) that accelerate exothermic decomposition .
- Reproducibility Checks : Replicate key studies under standardized conditions (IUPAC protocols) and publish raw datasets for peer validation .
Q. What experimental designs are optimal for studying This compound in hetero-Diels-Alder reactions?
- Methodological Framework :
- Reaction Optimization : Apply Design of Experiments (DoE) to screen catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor regioselectivity via HPLC and H NMR .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and derive rate constants. Compare with computational models (DFT) to validate transition states .
- Byproduct Analysis : Characterize side products (e.g., oligomers) via MALDI-TOF MS and propose mitigation strategies, such as scavenger additives .
Q. How can researchers address gaps in ecotoxicological data for This compound?
- Eco-Impact Assessment :
- Tiered Testing : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for acute toxicity profiling. Use QSAR models to predict chronic effects .
- Degradation Studies : Evaluate photolysis and biodegradation pathways under simulated environmental conditions (e.g., OECD 301B ready biodegradability test) .
- Data Sharing : Contribute results to open-access repositories (e.g., ECOTOX) to support regulatory meta-analyses .
Methodological Best Practices
- Data Integrity : Archive raw spectral/analytical data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and cite primary literature to avoid citation bias .
- Collaboration : Engage cross-disciplinary teams (e.g., computational chemists, toxicologists) to enhance study robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
